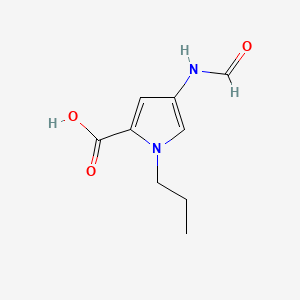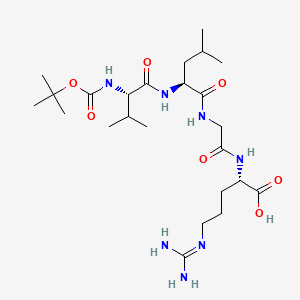
Boc-val-leu-gly-arg-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-val-leu-gly-arg-OH is a synthetic peptide composed of the amino acids valine, leucine, glycine, and arginine, with a tert-butyloxycarbonyl (Boc) protecting group attached to the valine residue. This compound is commonly used in peptide synthesis and research due to its stability and ease of handling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-val-leu-gly-arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The Boc group is used to protect the amino group of valine during the synthesis process. The general steps include:
Attachment of the first amino acid: The valine residue is attached to the resin.
Deprotection: The Boc group is removed using trifluoroacetic acid (TFA).
Coupling: The next amino acid (leucine) is activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and added to the growing chain.
Repetition: Steps 2 and 3 are repeated for glycine and arginine.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-purity reagents and optimized reaction conditions ensures the production of high-quality peptides .
化学反応の分析
Types of Reactions
Boc-val-leu-gly-arg-OH can undergo various chemical reactions, including:
Deprotection: Removal of the Boc group using acids like TFA.
Coupling: Formation of peptide bonds with other amino acids using coupling reagents.
Oxidation and Reduction: These reactions can modify the side chains of amino acids, particularly arginine.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used.
Coupling: N,N’-dicyclohexylcarbodiimide (DCC) or other carbodiimides.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Major Products
The major products of these reactions include the deprotected peptide, extended peptide chains, and modified amino acid residues .
科学的研究の応用
Boc-val-leu-gly-arg-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of larger peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme-substrate recognition.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery vehicle and in the development of peptide-based drugs.
Industry: Utilized in the production of diagnostic assays and as a standard in analytical techniques
作用機序
The mechanism of action of Boc-val-leu-gly-arg-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to these targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions can modulate the activity of the target proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
Boc-val-gly-OH: A simpler peptide with fewer amino acids.
Boc-leu-gly-arg-OH: Similar structure but lacks the valine residue.
Boc-val-leu-gly-OH: Lacks the arginine residue
Uniqueness
Boc-val-leu-gly-arg-OH is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of arginine, in particular, allows for interactions with negatively charged molecules and enhances the peptide’s solubility and stability .
特性
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[[2-[[(2S)-4-methyl-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]pentanoyl]amino]acetyl]amino]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H45N7O7/c1-13(2)11-16(30-20(34)18(14(3)4)31-23(37)38-24(5,6)7)19(33)28-12-17(32)29-15(21(35)36)9-8-10-27-22(25)26/h13-16,18H,8-12H2,1-7H3,(H,28,33)(H,29,32)(H,30,34)(H,31,37)(H,35,36)(H4,25,26,27)/t15-,16-,18-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHVKPVEBMXHCK-BQFCYCMXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H45N7O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
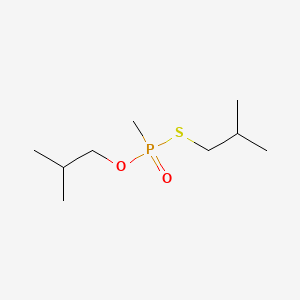
![4,5,6,7-Tetramethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B561282.png)
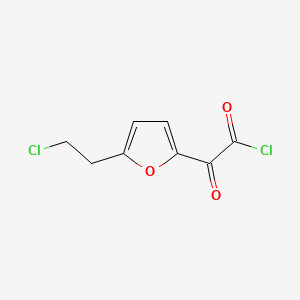

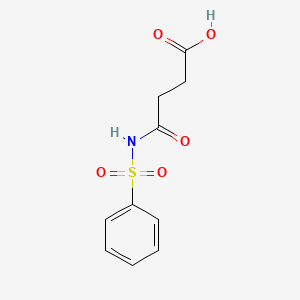
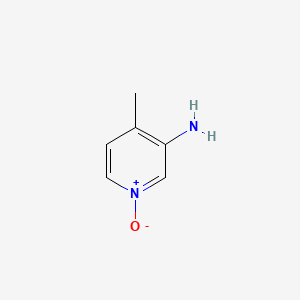
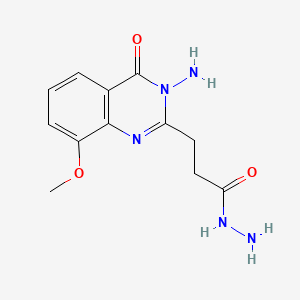
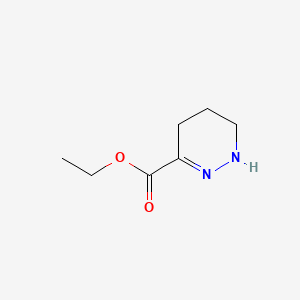
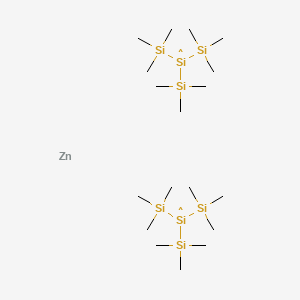
![2H-Pyrido[3,2-e][1,2]thiazine](/img/structure/B561299.png)
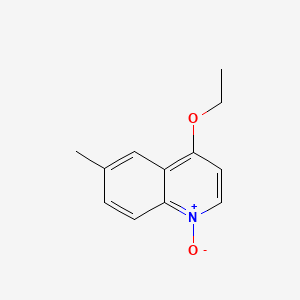
![(14'Z,20'Z)-spiro[1,3-dioxolane-2,23'-pentacyclo[10.10.1.02,11.04,9.015,20]tricosa-2(11),4,6,8,14,16,18,20-octaene]](/img/structure/B561301.png)
